molecular formula C13H9N3O2 B11872884 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid

2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B11872884
M. Wt: 239.23 g/mol
InChI Key: OTOMLZLJGZGNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that features both pyridine and imidazo[1,2-a]pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This multistep process can be optimized using various reagents and conditions to improve yield and efficiency.

Industrial Production Methods: Industrial production methods for this compound often rely on multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This approach not only simplifies the synthesis but also enhances the overall yield and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine-3-yl-acetic acid
  • Imidazo[1,2-a]pyridine-6-carbohydrazide
  • 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine

Uniqueness: 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, improved binding affinity to biological targets, and greater versatility in synthetic applications .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

2-pyridin-3-ylimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-3-4-12-15-11(8-16(12)7-10)9-2-1-5-14-6-9/h1-8H,(H,17,18)

InChI Key

OTOMLZLJGZGNTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN3C=C(C=CC3=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.